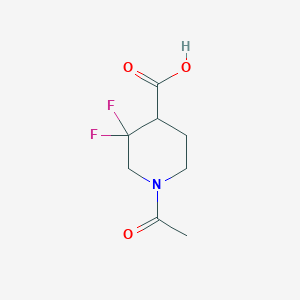
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid is a fluorinated compound with a molecular weight of 207.17 g/mol. It is known for its high purity and unique blend of reactivity and selectivity, making it valuable for various demanding applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid typically involves the fluorination of piperidine derivatives. The process may include steps such as hydrogenation, cyclization, and cycloaddition . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide in-stock or backordered impurities, bulk custom synthesis, and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological pathways.
Industry: The compound’s unique reactivity and selectivity make it valuable for industrial processes, including the production of high-purity chemicals
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.
Piperidinone: A derivative of piperidine with a carbonyl group, known for its biological activity.
Spiropiperidines: Compounds with a spirocyclic structure, exhibiting unique pharmacological properties
Uniqueness
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid stands out due to its fluorinated structure, which imparts unique reactivity and selectivity. This makes it particularly valuable for applications requiring high precision and stability .
Propiedades
Fórmula molecular |
C8H11F2NO3 |
|---|---|
Peso molecular |
207.17 g/mol |
Nombre IUPAC |
1-acetyl-3,3-difluoropiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H11F2NO3/c1-5(12)11-3-2-6(7(13)14)8(9,10)4-11/h6H,2-4H2,1H3,(H,13,14) |
Clave InChI |
RYTSKZPGQFNOKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(C(C1)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)




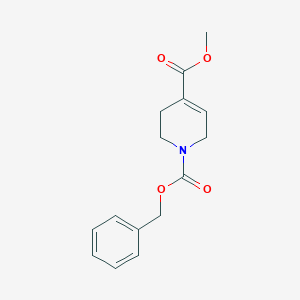
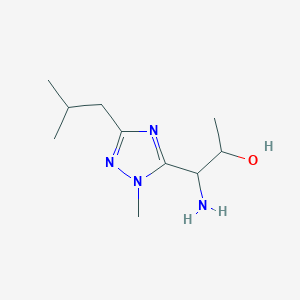
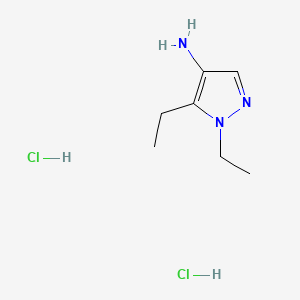
![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
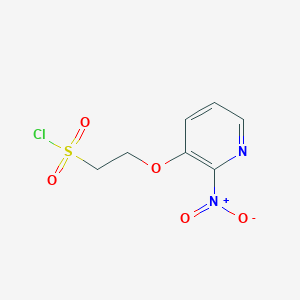
![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)
